2,5,8,11-Tetraoxatridecan-13-oyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFVQTISUBPKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxatridecan-13-oyl chloride typically involves the reaction of tetraethylene glycol with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
[ \text{Tetraethylene glycol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxatridecan-13-oyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5,8,11-Tetraoxatridecan-13-ol and hydrochloric acid.
Condensation Reactions: It can react with carboxylic acids to form anhydrides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through acylation reactions. The presence of the acyl chloride group allows for the formation of esters and amides upon reaction with alcohols and amines, respectively.
2. Polymer Chemistry
2,5,8,11-Tetraoxatridecan-13-oyl chloride is utilized in the production of polymers. Its ability to react with polyols enables the synthesis of polyurethanes and other copolymers that exhibit desirable mechanical and thermal properties.
3. Biochemical Applications
In biochemical research, this compound is used to modify peptides and proteins. The acyl chloride functionality allows for selective acylation of amino groups in proteins, facilitating studies on enzyme interactions and protein folding.
Case Study 1: Peptide Modification
A study demonstrated the use of this compound for late-stage modification of peptides. The compound was employed to attach hydrophobic moieties to enhance cellular uptake and bioactivity. This modification resulted in improved binding affinity to target receptors in biological assays.
Case Study 2: Polymer Development
In another research project focusing on polymer chemistry, this compound was reacted with various diols to create a series of polyurethanes with tunable properties. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-oyl chloride involves the reactivity of the chloride group. It acts as an electrophile, readily reacting with nucleophiles to form new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2,5,8,11-Tetraoxatridecan-13-oyl chloride with analogous polyether derivatives:
Key Observations:
Reactivity: The acyl chloride group in this compound makes it more reactive than its hydroxyl or alkene counterparts. For example, it reacts efficiently with amines to form amides, a property exploited in drug-conjugation strategies . In contrast, 2,5,8,11-Tetraoxatridecan-13-ol is primarily used as a hydrogen-bond donor in glass-forming materials .
Stability : Acyl chlorides are moisture-sensitive, requiring anhydrous handling, whereas polyethers with terminal hydroxyl or alkene groups (e.g., 2,5,8,11-Tetraoxatetradec-13-ene ) exhibit better stability under ambient conditions .
vs. Its Acyl Chloride
- Synthesis: The parent alcohol is synthesized via stepwise etherification of ethylene glycol derivatives , while the acyl chloride is prepared by reacting the alcohol with chlorinating agents like chloromethyl carbonochloridate .
- Applications :
Triethylene Glycol Bis(chloroformate)
- This compound shares a similar backbone but contains two reactive chloroformate groups. It is used to synthesize crosslinked polyurethanes, whereas the mono-functional acyl chloride is preferred for site-specific modifications .
Physicochemical Properties
| Property | This compound | 2,5,8,11-Tetraoxatridecan-13-ol | Triethylene Glycol Bis(chloroformate) |
|---|---|---|---|
| Solubility | Soluble in dichloromethane, THF | Water-miscible | Soluble in polar aprotic solvents |
| Thermal Stability | Decomposes above 150°C | Stable up to 200°C | Stable up to 180°C |
| Hygroscopicity | High (reacts with moisture) | Moderate | High |
Research Findings and Industrial Relevance
- Pharmaceuticals : The acyl chloride’s reactivity enables the synthesis of carbonate prodrugs with controlled release profiles, as demonstrated in androgen receptor-targeted therapies .
- Limitations : The compound’s moisture sensitivity necessitates specialized handling, limiting its use in aqueous environments compared to hydroxyl-terminated analogs .
Biological Activity
2,5,8,11-Tetraoxatridecan-13-oyl chloride is a synthetic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and implications for future research.
This compound is characterized by its unique structure which includes multiple ether linkages. This structure contributes to its solubility and interaction with biological systems. The compound's chemical formula is C13H26ClO4, and it is often used as a reactive intermediate in the synthesis of more complex molecules.
The biological activity of this compound primarily involves its role as a lipidation agent in bioconjugation processes. Lipidation enhances the pharmacokinetic properties of peptides and proteins by improving their stability and solubility in biological fluids. This modification can significantly impact the bioavailability of therapeutic agents.
1. Stability Enhancement
A study demonstrated that the incorporation of this compound into peptide structures improved their serum stability. For instance, the N-dodecyl-l-PDC31 peptide showed reduced degradation in serum assays due to the protective lipid chain provided by the tetraoxatridecan moiety .
2. Efficacy in Modulating Biological Responses
In vitro experiments have shown that lipidated peptides exhibit enhanced activity against specific biological targets. For example, modifications using this compound resulted in peptides that effectively inhibited prostaglandin F2α-induced contractions in mouse myometrium tissues . This suggests potential applications in reproductive health.
3. Thermotropic and Lyotropic Behavior
Research into the thermotropic and lyotropic properties of materials incorporating this compound revealed significant phase transitions that could be exploited for drug delivery systems. The compound was found to form liquid crystalline phases that are advantageous for controlled release applications .
Data Table: Summary of Biological Activity Findings
Q & A
Q. Purity Discrepancies :
- : Reports 95% purity for 2,5,8,11-tetraoxatridecan-13-oic acid .
- : Claims >99% purity after lyophilization and GC validation .
- Resolution : Differences arise from purification methods (e.g., lyophilization vs. recrystallization) and analytical thresholds (GC vs. HPLC). Researchers should prioritize method-specific validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
